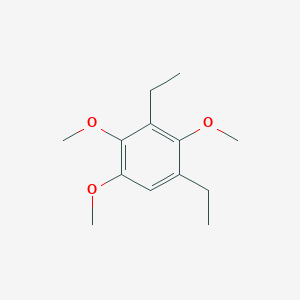

1,3-Diethyl-2,4,5-trimethoxybenzene

Description

1,3-Diethyl-2,4,5-trimethoxybenzene is a substituted benzene derivative characterized by ethyl groups at the 1- and 3-positions and methoxy (-OCH₃) groups at the 2-, 4-, and 5-positions. The methoxy groups are electron-donating, enhancing aromatic ring reactivity in electrophilic substitutions, while the ethyl substituents contribute steric bulk and lipophilicity. Though direct synthesis data for this compound are absent in the provided evidence, analogous trimethoxybenzene derivatives are typically synthesized via Friedel-Crafts alkylation or nucleophilic aromatic substitution, followed by selective methylation or ethylation . The compound’s structural uniqueness lies in its substitution pattern, which balances electronic effects and steric demands, making it a candidate for applications in organic synthesis and materials science.

Properties

CAS No. |

618360-29-5 |

|---|---|

Molecular Formula |

C13H20O3 |

Molecular Weight |

224.30 g/mol |

IUPAC Name |

1,3-diethyl-2,4,5-trimethoxybenzene |

InChI |

InChI=1S/C13H20O3/c1-6-9-8-11(14-3)13(16-5)10(7-2)12(9)15-4/h8H,6-7H2,1-5H3 |

InChI Key |

YANODTNHALHREM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C(=C1OC)CC)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diethyl-2,4,5-trimethoxybenzene typically involves the alkylation of 2,4,5-trimethoxybenzene with ethyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base and ethyl bromide (C₂H₅Br) as the alkylating agent. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of 1,3-Diethyl-2,4,5-trimethoxybenzene may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1,3-Diethyl-2,4,5-trimethoxybenzene undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy groups activate the benzene ring towards further substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl₃) as a catalyst.

Major Products Formed

Oxidation: Formation of 2,4,5-trimethoxybenzoic acid.

Reduction: Formation of 1,3-diethyl-2,4,5-trimethoxycyclohexane.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1,3-Diethyl-2,4,5-trimethoxybenzene has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Diethyl-2,4,5-trimethoxybenzene involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes and receptors. The ethyl groups contribute to the compound’s hydrophobicity, affecting its solubility and distribution within biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

1,3-Diethyl-2,4,5-trimethoxybenzene is distinguished from similar compounds by its combination of ethyl and methoxy groups. Key comparisons include:

1,2,3-Trichloro-4,5,6-trimethoxybenzene ()

- Substituents : Chlorine (electron-withdrawing) at 1,2,3 and methoxy at 4,5,6.

- Impact : Chlorine reduces aromatic ring reactivity compared to ethyl groups, making this compound less nucleophilic. The meta-substituted methoxy groups in 1,3-Diethyl-2,4,5-trimethoxybenzene allow for regioselective reactions, whereas chlorine in the former may favor electrophilic attack at unsubstituted positions.

- Applications : Primarily used in pesticide synthesis due to its stability .

1,3,5-Trimethoxybenzene () Substituents: Methoxy groups at 1,3,5 positions. Impact: Symmetrical substitution enhances crystallinity and simplifies reaction pathways. Reactivity: 1,3,5-Trimethoxybenzene is a strong nucleophile in interrupted Schmidt reactions, while 1,2,3-trimethoxybenzene (a closer positional analog) fails under similar conditions .

Trimethylbenzenes (TMBs, e.g., 1,2,3-TMB) () Substituents: Methyl groups instead of methoxy/ethyl. Impact: Methyl groups are weaker electron donors, reducing aromatic ring activation. Ethyl groups in the target compound enhance solubility in non-polar solvents and may improve bioavailability in biological systems.

5-(Bromomethyl)-1,2,3-trimethoxybenzene ()

- Substituents : Bromomethyl and methoxy groups.

- Impact : The bromomethyl group enables nucleophilic substitution, whereas ethyl groups in the target compound favor elimination or radical reactions.

Physicochemical Properties

| Compound | Boiling/Melting Point | Solubility | Reactivity Profile |

|---|---|---|---|

| 1,3-Diethyl-2,4,5-trimethoxybenzene* | High (inferred) | Low in water | Moderate electrophilic substitution |

| 1,2,3-Trichloro-4,5,6-trimethoxybenzene | ~250°C (decomposes) | Low in polar solvents | High thermal stability |

| 1,3,5-Trimethoxybenzene | 212–214°C | Moderate in ethanol | High nucleophilicity |

| 1,2,3-TMB | 175°C | High in hydrocarbons | Low aromatic activation |

*Inferred based on structural analogs .

Reactivity and Stability

- Electrophilic Substitution : The 4-methoxy position in 1,3-Diethyl-2,4,5-trimethoxybenzene is likely the most reactive site due to para-directing effects of adjacent methoxy groups.

- Oxidative Stability : Ethyl groups are less prone to oxidation than allyl or benzyl substituents (e.g., N-(1,1-dioxidotetrahydrothiophen-3-yl) derivatives in ), enhancing stability in storage.

Data Tables

Table 1: Substituent Effects on Key Properties

| Compound | Electron-Donating Groups | Steric Bulk | Key Application |

|---|---|---|---|

| 1,3-Diethyl-2,4,5-trimethoxybenzene | 3 methoxy, 2 ethyl | High | Organic synthesis, materials |

| 1,3,5-Trichloro-2,4,6-trimethoxybenzene | 3 methoxy, 3 chlorine | Moderate | Pesticides, herbicides |

| Methyl 3,4,5-trimethoxybenzoate | 3 methoxy | Low | Pharmaceuticals, antioxidants |

Biological Activity

1,3-Diethyl-2,4,5-trimethoxybenzene (CAS No. 618360-29-5) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

1,3-Diethyl-2,4,5-trimethoxybenzene is an organic compound characterized by its three methoxy groups and ethyl substituents on a benzene ring. Its molecular formula is with a molecular weight of approximately 226.28 g/mol. The presence of methoxy groups significantly influences its reactivity and biological interactions.

The mechanisms through which 1,3-diethyl-2,4,5-trimethoxybenzene exerts its biological effects may involve:

- Radical Scavenging: The methoxy groups can donate electrons to free radicals, thereby neutralizing them and preventing cellular damage.

- Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways.

- Gene Expression Modulation: Some studies suggest that trimethoxybenzene derivatives can influence the expression of genes related to inflammation and oxidative stress.

Case Study 1: Inhibition of NLRP3 Inflammasome

A study investigating the effects of 1,2,4-trimethoxybenzene demonstrated its ability to inhibit the NLRP3 inflammasome activation in murine models. This inhibition led to reduced secretion of pro-inflammatory cytokines such as IL-1β . While this study did not directly test 1,3-diethyl-2,4,5-trimethoxybenzene, it provides a precedent for exploring similar compounds' effects on inflammasome pathways.

Case Study 2: Antioxidant Activity Evaluation

In a comparative analysis of various trimethoxybenzene derivatives for their antioxidant capabilities using DPPH radical scavenging assays, compounds exhibited significant activity. Future studies could include 1,3-diethyl-2,4,5-trimethoxybenzene to assess its potential in this regard.

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.